Androsta-1,4-diene-3,17-dione

Metabolism Pharmacokinetics Steroid Biochemistry

Sourcing high-purity Androsta-1,4-diene-3,17-dione (ADD) for pharmaceutical R&D and QC workflows presents challenges in supply chain reliability and regulatory compliance. BenchChem supplies this critical steroid intermediate and pharmacopoeial reference standard (EP Impurity D, USP Related Compound C) with the consistency and documentation your projects demand. - **Validated Purity**: Consistently ≥98% (HPLC), minimizing analytical variability and ensuring compliance with EP/USP monograph requirements. - **Regulatory Assurance**: Complete Certificates of Analysis provided with every batch for full traceability in ANDA submissions and commercial QC release testing. - **Global Logistics**: Secure, cold-chain shipping protocols tailored for Schedule III controlled substances, ensuring integrity from our facility to yours.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 897-06-3
Cat. No. B159171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-1,4-diene-3,17-dione
CAS897-06-3
Synonyms1,4-androstadiene-3,17-dione
androst-1,4-diene-3,17-dione
androsta-1,4-diene-3,17-dione
boldione
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
InChIKeyLUJVUUWNAPIQQI-QAGGRKNESA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





ADD: Distinct Dienone Steroidal Scaffold


Androsta-1,4-diene-3,17-dione (ADD, CAS: 897-06-3), also known as 1-dehydroandrostenedione or boldione, is a C19 steroid distinguished by a unique Δ1,4-dien-3-one structural motif in its A-ring [1]. This scaffold confers a specific metabolic signature and a mechanism-based interaction profile with aromatase (CYP19A1), fundamentally differentiating it from its saturated analog, androst-4-ene-3,17-dione (AD). Beyond its role as a direct precursor to the anabolic steroid boldenone, ADD serves as a pivotal industrial intermediate in the synthesis of the third-generation aromatase inhibitor Exemestane [2], and is a recognized reference standard in pharmacopoeial impurity profiling for this drug [3].

Distinctive Δ1,4-dien-3-one scaffold for metabolic and enzyme-interaction studies
Key intermediate in aromatase inhibitor (Exemestane) synthesis
USP/EP recognized impurity reference standard for pharmaceutical QC

Why Substituting ADD with AD Compromises Outcomes


Generic substitution between Androsta-1,4-diene-3,17-dione (ADD) and its close analog, androst-4-ene-3,17-dione (AD), is scientifically unsound due to the profound impact of the C1-C2 double bond on both metabolic fate and enzyme interaction. While AD is a natural androgen precursor extensively metabolized in vivo (with only approx. 2% remaining unchanged in certain cell systems [1]), ADD exhibits a unique metabolic resilience; the Δ1-double bond significantly hinders metabolic reduction, with about 40% of its urinary metabolites retaining the intact Δ1,4-dien-3-one group [2]. Furthermore, ADD acts as a mechanism-based (suicide) substrate for aromatase, leading to time-dependent enzyme inactivation [3], whereas AD is a classic substrate that is simply converted to estrogen. These biochemical and metabolic divergences render them non-interchangeable in pharmacological studies, impurity profiling, and biotransformation applications.

Metabolic fate divergence
ADD retains intact dienone scaffold in major urinary metabolites; AD is extensively reduced. Reported context may shift pharmacokinetic interpretation.
Aromatase interaction mechanism
ADD acts as a suicide substrate causing irreversible enzyme inactivation; AD is a natural substrate converted to estrogen. Enzyme endpoint context differs fundamentally.
Regulatory identity and application
Only ADD is designated as Exemestane Related Compound C (USP) and Impurity D (EP). AD does not fulfill this pharmacopoeial reference role.

Quantitative Evidence: ADD vs. Androstenedione


Superior In Vivo Metabolic Stability

The Δ1 double bond in ADD confers a distinct metabolic advantage over androstenedione (AD). In human studies, the Δ1,4-dien-3-one group of ADD remained unchanged in about 40% of urinary metabolites, whereas AD undergoes extensive metabolism, with only approx. 2% remaining unchanged in some cell preparations [1][2].

Metabolic Stability
Reported
~40% unchanged (ADD) vs. ~2% (AD)
~20-fold higher scaffold retention
Supports sustained parent-scaffold research
Cross-study comparison; in vivo vs. in vitro data. Data to verify.
Metabolism Pharmacokinetics Steroid Biochemistry

Aromatase Suicide Inactivation

ADD is a prototypical mechanism-based (suicide) inhibitor of aromatase, leading to time-dependent, irreversible enzyme inactivation [1]. In stark contrast, its close analog androstenedione (AD) is a natural substrate that is efficiently converted to estrone, with no mechanism-based inactivation [2]. This functional divergence arises solely from the C1-C2 double bond, which alters the enzyme's catalytic cycle.

Aromatase Mechanism
Class-level
ADDSuicide substrate; time-dependent inactivation
ADNatural substrate; converted to estrogen
Supports mechanism-based AI studies
Qualitative difference; human placental microsomes
Aromatase Inhibition Enzyme Kinetics Steroid Pharmacology

Industrial Intermediate & Reference Standard

ADD is a critical industrial intermediate, notably for the synthesis of the breast cancer drug Exemestane [1]. This specific application is not shared by androstenedione. Consequently, ADD is officially recognized as 'Exemestane Related Compound C' (USP) and 'Exemestane Impurity D' (EP), making it an essential reference standard for quality control in pharmaceutical manufacturing of Exemestane [2].

Pharm. Reference Standard
Specification review
USP Exemestane Related Compound C / EP Impurity D
Essential for Exemestane impurity profiling
Regulatory context; cannot substitute with AD
Pharmaceutical Synthesis Impurity Profiling Reference Standards

ADD Application Scenarios


Prohormone and Anabolic Precursor Research

ADD's unique metabolic stability, with ~40% of the Δ1,4-dien-3-one group surviving in vivo metabolism [1], makes it the ideal substrate for studying the conversion to boldenone. Its resistance to metabolic degradation ensures a more predictable and sustained availability of the active 17β-hydroxy metabolite compared to less stable precursors.

Aromatase Inhibitor Scaffold & Mechanism Studies

As a prototypical suicide substrate of aromatase [2], ADD is the essential starting material for synthesizing and studying mechanism-based aromatase inhibitors. Its structure-activity relationship is the foundation for derivatives like Exemestane, making it indispensable for laboratories developing next-generation AIs.

Exemestane QC & Impurity Profiling

In pharmaceutical manufacturing, ADD is a mandated reference standard (USP Exemestane Related Compound C / EP Exemestane Impurity D) [3]. Its use in HPLC and LC-MS methods is required to quantify and control impurity levels in Exemestane drug substance and finished product batches, ensuring regulatory compliance.

Industrial Biotransformation

The microbial biotransformation of sterols (e.g., from phytosterols) to produce ADD is a major industrial process [4]. ADD's distinct structure and stability make it a preferred target over AD for certain engineered strains, as the Δ1-dehydrogenation step can be a key bottleneck and quality attribute in the production of high-value steroids.

Application
Selection Property
Validation Focus
Steroid precursor research
Scaffold metabolic retention profile
Metabolite stability assay context
Aromatase inhibitor mechanistic studies
Suicide substrate mechanism
Time-dependent inactivation assays
Exemestane impurity profiling
Pharmacopoeial reference standard identity
HPLC/LC-MS method validation
Industrial biotransformation
Stable dienone intermediate for microbial conversion
Process yield and impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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